molecular formula C22H24N2O2 B2799204 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956200-16-1

3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2799204
CAS No.: 956200-16-1
M. Wt: 348.446
InChI Key: FVLLHGONGSVCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.446. The purity is usually 95%.
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Biological Activity

3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been reported to exhibit a range of pharmacological effects such as anti-inflammatory, antitumor, antimicrobial, and antiviral properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

  • Molecular Formula : C20H25N3O
  • Molecular Weight : 321.44 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where appropriate phenylhydrazones are reacted with various aldehydes or ketones to yield the desired pyrazole derivatives. The process can be optimized through microwave-assisted methods to enhance yield and reduce reaction time .

Antitumor Activity

Research has demonstrated that pyrazole derivatives possess significant antitumor properties. For instance, studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity, particularly as a COX-2 inhibitor. Inhibition of COX enzymes is crucial in reducing inflammation and pain. Experimental models have shown that pyrazole derivatives can significantly reduce inflammatory markers in animal models of arthritis and other inflammatory conditions .

Antimicrobial Properties

Antimicrobial activity has been observed in related pyrazole compounds, suggesting potential efficacy against bacterial and fungal pathogens. Studies have indicated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyrazole derivatives, researchers synthesized several analogs, including this compound. The compound was tested against human breast cancer cell lines (MCF-7) and showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest and promotes apoptosis via caspase activation .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a significant reduction in paw swelling compared to control groups. Histopathological analysis indicated decreased infiltration of inflammatory cells in treated animals .

Properties

IUPAC Name

3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16(2)11-12-26-21-10-9-18(13-17(21)3)22-19(15-25)14-24(23-22)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLLHGONGSVCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.